molecular formula C8H11F3O2 B11824457 tert-Butyl 4,4,4-trifluoromethylcrotonate

tert-Butyl 4,4,4-trifluoromethylcrotonate

Cat. No.: B11824457
M. Wt: 196.17 g/mol
InChI Key: AMBVAEUIRPBJOA-UHFFFAOYSA-N
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Description

tert-Butyl 4,4,4-trifluoromethylcrotonate: is an organic compound with the molecular formula C8H11F3O2. It is a derivative of crotonic acid, where the hydrogen atoms on the terminal carbon are replaced by trifluoromethyl groups, and the carboxyl group is esterified with tert-butyl alcohol. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl 4,4,4-trifluoromethylcrotonate can be synthesized through the esterification of 4,4,4-trifluorocrotonic acid with tert-butyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and efficient purification techniques, such as distillation or recrystallization, ensures the production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4,4,4-trifluoromethylcrotonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

tert-Butyl 4,4,4-trifluoromethylcrotonate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated compounds.

    Biology: The compound is studied for its potential biological activities, including its role as a precursor in the synthesis of bioactive molecules.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals

Mechanism of Action

The mechanism of action of tert-Butyl 4,4,4-trifluoromethylcrotonate involves its interaction with various molecular targets and pathways. The trifluoromethyl group imparts unique electronic properties to the compound, influencing its reactivity and interactions with biological molecules. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then participate in various biochemical pathways .

Comparison with Similar Compounds

  • tert-Butyl 4-bromobenzoate
  • tert-Butyl 4-anilinopiperidine-1-carboxylate
  • tert-Butyl methyl ether

Comparison: tert-Butyl 4,4,4-trifluoromethylcrotonate is unique due to the presence of the trifluoromethyl group, which significantly alters its chemical and physical properties compared to other tert-butyl esters. This group increases the compound’s lipophilicity and stability, making it valuable in applications where these properties are desired .

Properties

Molecular Formula

C8H11F3O2

Molecular Weight

196.17 g/mol

IUPAC Name

tert-butyl 4,4,4-trifluorobut-2-enoate

InChI

InChI=1S/C8H11F3O2/c1-7(2,3)13-6(12)4-5-8(9,10)11/h4-5H,1-3H3

InChI Key

AMBVAEUIRPBJOA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C=CC(F)(F)F

Origin of Product

United States

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